molecular formula C15H16N2O3S B2839108 3-methoxyphenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfone CAS No. 339019-63-5

3-methoxyphenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfone

Cat. No. B2839108
CAS RN: 339019-63-5
M. Wt: 304.36
InChI Key: XAQQIMIRZITXKR-UHFFFAOYSA-N
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Description

3-methoxyphenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MP-10 and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Bosentan Monohydrate

Bosentan monohydrate is a compound that features a complex structure with pyrimidine rings. It has been studied for its crystal packing stabilized by hydrogen bonds, indicating potential applications in material science and pharmaceutical formulation (Kaur et al., 2012).

Antitumor Activity of Pyrimidine Derivatives

Research on new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives has demonstrated potent anticancer activity against several human cancer cell lines, showcasing the importance of pyrimidine derivatives in developing new anticancer drugs (Hafez & El-Gazzar, 2017).

Synthesis and Crystal Structure Analysis

The synthesis and crystal structure of 2-[(4-methoxy-6-methylthio-2-pyrimidinyl)aminocarbonylaminosulfonyl] benzoic acid methyl ester has been explored, providing insights into the molecular configurations and interactions of pyrimidine derivatives, which could be beneficial for designing new compounds with specific properties (Ming & South, 2004).

Eco-Friendly Synthesis and Biological Activity

Studies on pyridopyrimidinones derivatives have not only contributed to the development of corrosion inhibitors but also highlighted the significance of pyrimidine derivatives in materials science, especially for protecting metals against corrosion in industrial applications (Abdallah, Shalabi, & Bayoumy, 2018).

properties

IUPAC Name

2-(3-methoxyphenyl)sulfonyl-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-10-13-7-4-8-14(13)17-15(16-10)21(18,19)12-6-3-5-11(9-12)20-2/h3,5-6,9H,4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQQIMIRZITXKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC2=NC(=N1)S(=O)(=O)C3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819530
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-methoxyphenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfone

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